molecular formula C7H10N2O3 B15246358 6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one

6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one

Cat. No.: B15246358
M. Wt: 170.17 g/mol
InChI Key: PHGCGDQLCANUKU-UHFFFAOYSA-N
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Description

6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-isopropoxy-4,6-dihydroxypyrimidine with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyrimidinone derivative.

    Substitution: The isopropoxy group can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 6-oxo-2-isopropoxypyrimidin-4(1H)-one.

    Reduction: Formation of 6-hydroxy-2-isopropoxydihydropyrimidin-4(1H)-one.

    Substitution: Formation of 6-hydroxy-2-alkoxypyrimidin-4(1H)-one or 6-hydroxy-2-aryloxypyrimidin-4(1H)-one.

Scientific Research Applications

6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-methoxypyrimidin-4(1H)-one
  • 6-Hydroxy-2-ethoxypyrimidin-4(1H)-one
  • 6-Hydroxy-2-butoxypyrimidin-4(1H)-one

Uniqueness

6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one is unique due to its specific isopropoxy group, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group may enhance its solubility and stability compared to other similar compounds.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

4-hydroxy-2-propan-2-yloxy-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O3/c1-4(2)12-7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11)

InChI Key

PHGCGDQLCANUKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=CC(=O)N1)O

Origin of Product

United States

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